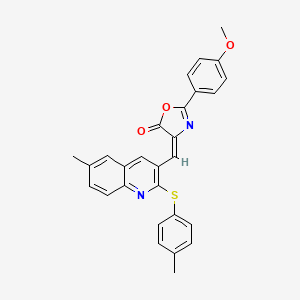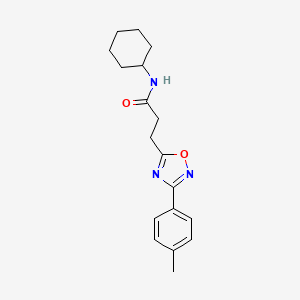
4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine, also known as NTO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not fully understood. However, studies have suggested that 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine may induce cell death in cancer cells by interfering with DNA replication and causing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has low toxicity and does not cause significant damage to normal cells. However, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is its low toxicity and high selectivity towards cancer cells. However, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not very water-soluble, which may limit its use in certain applications. In addition, the synthesis of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is relatively complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research and development of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the exploration of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine's potential applications in other fields, such as energy storage and environmental remediation. Finally, further studies are needed to fully understand the mechanism of action of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine and its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a promising chemical compound that has potential applications in various fields. Its low toxicity, selectivity towards cancer cells, and anti-inflammatory and antioxidant properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand the mechanism of action of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine and its potential as a therapeutic agent.
合成法
The synthesis of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves the reaction of 2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline with morpholine in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
科学的研究の応用
4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and biomedical research. In optoelectronics, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been used as a fluorescent probe for the detection of metal ions. In materials science, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been incorporated into polymer matrices to enhance their mechanical and thermal properties. In biomedical research, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has shown promising results as a potential anticancer agent.
特性
IUPAC Name |
4-[4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-4-2-3-5-15(13)18-20-19(27-21-18)14-6-7-16(17(12-14)23(24)25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZSDETWIRHSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)





![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)